Cas no 392-56-3 (Hexafluorobenzene)

Hexafluorobenzene structure
Hexafluorobenzene structure
商品名:Hexafluorobenzene
CAS番号:392-56-3
MF:C6F6
メガワット:186.0546
MDL:MFCD00000288
CID:37184
PubChem ID:87570534

Hexafluorobenzene 化学的及び物理的性質

名前と識別子

    • hexafluorobenzene
    • PERFLUOROBENZENE
    • 1,2,3,4,5,6-Hexafluorobenzene
    • 1,2,3,4,5,6-hexafluoro-benzene
    • benzene,hexafluoro-
    • CP 28
    • HEXAFLUOROBENZENE, FOR NMR-SPECTROSCOPY
    • Benzene, hexafluoro-
    • Hexafluorbenzol
    • C6F6
    • Hexafluorobenzene, 99%
    • Benzene, 1,2,3,4,5,6-hexafluoro-
    • CMC18T611K
    • hexa fluorobenzene
    • ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
    • hexafluoro benzene
    • PubChem18879
    • ZQBFAOFFOQMSGJ-UHFFFAOYSA-
    • WLN: FR BF CF DF EF FF
    • NSC21628
    • STL453689
    • FS-
    • FT-0600880
    • HEXAFLUOROBENZENE [MI]
    • MFCD00000288
    • Hexafluorobenzene, >=99.5%, NMR grade
    • CHEBI:38589
    • AMY12532
    • FS-5085
    • H0085
    • DTXSID5043924
    • UNII-CMC18T611K
    • InChI=1/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • F8881-4208
    • HFB
    • NSC-21628
    • Hexafluorobenzene,= 99.5%, NMR grade
    • AKOS000120141
    • CS-0121350
    • NS00043152
    • s10932
    • 392-56-3
    • Q412413
    • EN300-19365
    • EINECS 206-876-2
    • NSC 21628
    • J-521440
    • DB-001383
    • Hexafluorobenzene
    • MDL: MFCD00000288
    • インチ: 1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • InChIKey: ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C(=C(C=1F)F)F)F)F
    • BRN: 1683438

計算された属性

  • せいみつぶんしりょう: 185.99000
  • どういたいしつりょう: 185.990419
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 104
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: 無色流動液体で、芳香があります。
  • 密度みつど: 1.612 g/mL at 25 °C(lit.)
  • ゆうかいてん: 5°C(lit.)
  • ふってん: 81°C
  • フラッシュポイント: 華氏温度:50°f
    摂氏度:10°c
  • 屈折率: n20/D 1.377(lit.)
  • すいようせい: Immiscible with water.
  • あんていせい: Stable. Incompatible with strong oxidizing agents. May form complexes with transition metals which can explode when heated. Highly flammable.
  • PSA: 0.00000
  • LogP: 2.52120
  • ようかいせい: 水と共溶可能
  • マーカー: 4686

Hexafluorobenzene セキュリティ情報

Hexafluorobenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Hexafluorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H202A-5g
Hexafluorobenzene
392-56-3 98%
5g
¥79.0 2023-09-02
abcr
AB355815-25 g
Hexafluorobenzene, 99.995%; .
392-56-3 99.995%
25 g
€189.00 2023-07-19
abcr
AB355815-250 g
Hexafluorobenzene, 99.995%; .
392-56-3 99.995%
250 g
€786.00 2023-07-19
Oakwood
001356-25g
Hexafluorobenzene
392-56-3 99%
25g
$55.00 2024-07-19
abcr
AB355815-25g
Hexafluorobenzene, 99.995%; .
392-56-3 99.995%
25g
€195.00 2025-02-18
BAI LING WEI Technology Co., Ltd.
167329-25G
Hexafluorobenzene, 98%
392-56-3 98%
25G
¥ 485 2022-04-26
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0085-5G
Hexafluorobenzene
392-56-3 >99.0%(GC)
5g
¥160.00 2024-04-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H830603-25g
Hexafluorobenzene
392-56-3 98%
25g
¥310.00 2022-01-12
Apollo Scientific
PC4630-250g
Perfluorobenzene
392-56-3 99%
250g
£150.00 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H8706-25G
Hexafluorobenzene
392-56-3
25g
¥962.85 2023-11-05

Hexafluorobenzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:392-56-3)HEXAFLUOROBENZENE
注文番号:1647378
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

Hexafluorobenzene 関連文献

Hexafluorobenzeneに関する追加情報

Hexafluorobenzene (CAS No. 392-56-3): Applications and Recent Research Developments

Hexafluorobenzene, chemically designated as C₆F₆, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. With the CAS number 392-56-3, this compound is widely recognized for its utility in various synthetic applications, particularly in the development of advanced materials and pharmaceutical intermediates. The introduction of fluorine atoms into the benzene ring imparts distinct characteristics, making hexafluorobenzene a valuable building block in modern chemistry.

The molecular structure of hexafluorobenzene consists of a benzene ring fully substituted with fluorine atoms. This perfluorinated aromatic compound exhibits high thermal stability, low reactivity, and exceptional chemical resistance, which are critical attributes for its use in high-performance materials. In recent years, hexafluorobenzene has been extensively studied for its potential applications in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine atoms enhances the electron affinity of the molecule, facilitating its role in charge transport applications.

One of the most compelling aspects of hexafluorobenzene is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various fluorinated compounds, which are essential for developing novel pharmaceuticals and agrochemicals. The compound's ability to undergo selective reactions while maintaining its perfluorinated core has opened new avenues for drug discovery. For instance, researchers have leveraged hexafluorobenzene to synthesize potent antiviral and anticancer agents by introducing functional groups at specific positions on the aromatic ring.

Recent advancements in computational chemistry have further highlighted the importance of hexafluorobenzene in understanding molecular interactions. High-throughput virtual screening techniques have been employed to identify new derivatives of hexafluorobenzene with enhanced biological activity. These studies have revealed promising candidates for treating neurological disorders and infectious diseases. The computational modeling of hexafluorobenzene has also provided insights into its interaction with biological targets, aiding in the rational design of next-generation therapeutics.

The material science applications of hexafluorobenzene are equally impressive. Its incorporation into polymer matrices enhances thermal and chemical resistance, making it an ideal candidate for high-temperature coatings and electronic encapsulants. Additionally, hexafluorobenzene-based materials have shown promise in gas separation technologies due to their ability to selectively adsorb small molecules. This property is particularly relevant for carbon capture and storage (CCS) applications, where efficient separation of CO₂ from other gases is crucial.

In the realm of catalysis, hexafluorobenzene has been utilized as a ligand or substrate in transition metal-catalyzed reactions. Its electron-deficient nature facilitates the activation of small molecules such as hydrogen and carbon monoxide, enabling the synthesis of complex organic structures. These catalytic applications have not only improved reaction efficiencies but also reduced environmental impact by minimizing waste generation.

The environmental impact of hexafluorobenzene is another area of active research. While its stability makes it a useful industrial chemical, understanding its degradation pathways and ecological footprint is essential for sustainable practices. Recent studies have focused on developing biodegradable derivatives of hexafluorobenzene that retain their functional properties while being less persistent in the environment. Such innovations are critical for aligning industrial processes with green chemistry principles.

Future research directions for hexafluorobenzene include exploring its role in nanotechnology and quantum computing applications. The compound's unique electronic properties make it a candidate for developing novel nanoscale devices and qubits. Additionally, interdisciplinary collaborations between chemists, physicists, and engineers are expected to yield breakthroughs in using hexafluorobenzene-based materials for next-generation technologies.

In conclusion, hexafluorobenzene (CAS No. 392-56-3) is a multifaceted compound with broad applications across multiple industries. Its contributions to pharmaceuticals, materials science, and catalysis underscore its importance as a chemical building block. As research continues to uncover new uses for this perfluorinated aromatic hydrocarbon, its impact on science and technology is poised to grow even further.

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